![molecular formula C16H13ClF3N3 B10954989 3-Chloro-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10954989.png)
3-Chloro-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Chloro-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloro substituent, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.
Cyclization: The resulting pyrazole intermediate undergoes cyclization with a suitable reagent, such as a chloroformate or an isocyanate, to form the pyrazolo[1,5-a]pyrimidine core.
Functional Group Introduction: The introduction of the chloro, ethylphenyl, and trifluoromethyl groups is achieved through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride, while the ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of aromatic rings allows for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a tool compound for probing biological systems and understanding molecular interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the chloro and ethylphenyl groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 3-Chloro-5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 3-Chloro-5-(4-methylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 3-Chloro-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The ethylphenyl group, in particular, can influence the compound’s lipophilicity and binding interactions, making it a valuable scaffold for drug discovery and materials science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H13ClF3N3 |
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Molecular Weight |
339.74 g/mol |
IUPAC Name |
3-chloro-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H13ClF3N3/c1-3-10-4-6-11(7-5-10)12-8-13(16(18,19)20)23-15(21-12)14(17)9(2)22-23/h4-8H,3H2,1-2H3 |
InChI Key |
VOHRHRKBUAVQCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C)Cl |
Origin of Product |
United States |
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